methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative featuring a methoxy-substituted indole moiety linked via a propanoyl amino bridge to a thiazole core. The compound’s structure includes:
- A thiazole ring substituted at position 2 with a propanoylamino group.
- A 4-methoxyindole group attached to the propanoyl chain.
- A methyl ester at position 4 and an isopropyl group at position 5 of the thiazole ring.
Thiazoles are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24) |
InChI Key |
LAFSCCGDESCOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Construction
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides. For example, 2-isopropyl-4-(methylaminomethyl)thiazole can be prepared by reacting 2-sec-propyl-4-hydroxymethylthiazole with thionyl chloride to form the chloromethyl intermediate, followed by amination with methylamine.
Reaction conditions :
-
Chlorination : 2-sec-propyl-4-hydroxymethylthiazole is treated with SOCl₂ in dichloromethane at 5°C, yielding 2-sec-propyl-4-chloromethylthiazole with 90–99% efficiency.
-
Amination : The chloromethyl derivative reacts with 40% aqueous methylamine at 50–60°C, followed by extraction with dichloromethane and purification via column chromatography (70% yield).
Introduction of the Isopropyl Group
The isopropyl substituent at position 5 of the thiazole is introduced early in the synthesis. For instance, 5-isopropylthiazole-4-carboxylate derivatives are synthesized by alkylating thiazole intermediates with isopropyl bromide under basic conditions.
Key data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | Isopropyl bromide, K₂CO₃ | 80°C | 85% |
| Esterification | Methyl chloroformate | 25°C | 92% |
Indole Moiety Coupling
The 4-methoxyindole unit is synthesized separately, often via Fischer indole synthesis or copper-catalyzed decarboxylation. It is then linked to the thiazole via a propanoyl spacer using peptide coupling reagents.
Procedure :
-
4-Methoxyindole synthesis : 4-Methoxy-1H-indole-2-carboxylic acid undergoes decarboxylation with copper powder in quinoline at reflux (94% yield).
-
Propanoyl linker attachment : The indole is functionalized with 3-chloropropanoyl chloride, followed by coupling to the thiazole amine using EDC/HOBt in dichloromethane (68% yield).
One-Pot Multi-Component Approaches
Microwave-assisted one-pot synthesis reduces purification steps and improves efficiency. For example, a thioamide, 3-tosyloxypentane-2,4-dione, and arylhydrazine react sequentially under microwave irradiation to form 5-(2′-indolyl)thiazoles .
Optimized conditions :
-
Step 1 : Thioamide + 3-tosyloxypentane-2,4-dione in ethanol at 80°C (10 min).
-
Step 2 : Addition of 4-methoxyphenylhydrazine and polyphosphoric acid (PPA), irradiated at 80°C (15 min).
Advantages :
-
Avoids isolation of intermediates.
-
Reduces reaction time from 48 hours to 35 minutes.
Critical Analysis of Methodologies
Yield Comparison Across Methods
Challenges and Solutions
-
Low aminolysis efficiency : Using excess methylamine (2.5 eq) improves amination yields from 59% to 70%.
-
Indole decomposition : Conducting copper-catalyzed reactions under nitrogen atmosphere prevents oxidation.
-
Purification difficulties : Column chromatography with cyclohexane/ethyl acetate (95:5) effectively separates thiazole-indole hybrids .
Chemical Reactions Analysis
Oxidation: The thiazole ring may undergo oxidation reactions.
Substitution: The indole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidized thiazole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have therapeutic applications.
Industry: Potential use in materials science or agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with other thiazole-indole hybrids, differing primarily in substituents and side-chain configurations. Below is a detailed comparison with two closely related analogs:
Key Observations:
Ester Groups : The methyl ester in the target compound may offer improved metabolic stability compared to ethyl esters (e.g., ), as methyl esters are generally more resistant to hydrolysis.
Biological Activity
Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiazole ring, an isopropyl group, and an indole moiety, which contribute to its pharmacological properties. The molecular formula is approximately with a molecular weight of 306.38 g/mol .
The compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression and viral replication. Its structural components suggest potential interactions with biological receptors, making it a candidate for pharmacological studies. Interaction studies have indicated that this compound binds effectively to various biological targets, influencing critical pathways in disease processes.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance, in vitro assays revealed that it exhibits selective cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The IC50 values for these cell lines ranged from 7 µM to 24 µM , indicating potent activity .
Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis has been performed to understand the relationship between the chemical structure of this compound and its biological activity. The analysis utilized various molecular descriptors to predict activity against HCT-116 and MCF-7 cell lines, leading to the development of predictive models that can guide further modifications of the compound for enhanced efficacy .
Comparative Analysis
To contextualize its biological activity, a comparison with structurally similar compounds is useful. The following table summarizes the characteristics and activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 2-amino-5-isopropylthiazole-4-carboxylate | Structure | Simpler thiazole structure | Moderate cytotoxicity |
| Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropylthiazole | Structure | Different indole positioning | Lower selectivity |
| Indole-based thiazoles | Structure | Various derivatives exist | General medicinal applications |
The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds .
Case Study 1: Anticancer Activity
In a study focusing on anticancer properties, this compound was evaluated alongside other compounds for their effects on HCT-116 and MCF-7 cells. Results indicated that this compound had IC50 values significantly lower than those of the comparative compounds, suggesting superior efficacy in inducing apoptosis in cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of the compound to key proteins involved in cancer progression. The results showed favorable interactions with the active site of the MDM2 protein, which is crucial for regulating cell proliferation and apoptosis. This binding affinity correlates with the observed cytotoxic effects in cell line studies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling thiazole precursors (e.g., 4-carboxylate thiazole) with indole-derived propanoyl amines. Key steps include:
- Amide bond formation : Activate the carboxylic acid group using EDCI/HOBt or DCC in anhydrous DCM/THF .
- Indole functionalization : Introduce the 4-methoxy group via nucleophilic substitution or Pd-catalyzed coupling .
- Purification : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and final product purity via reverse-phase HPLC (C18 column, methanol/water gradient) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Primary methods :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm thiazole C(2)-amide linkage (δ 165–170 ppm for carbonyl), indole C(4)-methoxy (δ 3.8–4.0 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
- HRMS : ESI+ mode to verify molecular ion ([M+H]⁺) and fragment ions (e.g., loss of COOCH₃) .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyindole vs. 3,4-dimethoxyphenyl) modulate biological activity?
- Experimental design :
- Comparative SAR : Synthesize analogs with modified indole substituents (e.g., 5-fluoroindole, 3,4-methylenedioxy) and test against enzymatic targets (e.g., kinases, proteases) .
- Data analysis : Use IC₅₀ values (enzymatic assays) and docking scores (AutoDock Vina) to correlate electronic effects (e.g., methoxy’s electron-donating nature) with binding affinity .
Q. What computational strategies predict off-target interactions for this compound?
- Methodology :
- Target profiling : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .
- Docking studies : Glide/SP or induced-fit docking (Schrödinger Suite) to assess binding to non-canonical sites (e.g., allosteric pockets in CYP450 enzymes) .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Hypothesis testing :
- Dose-response curves : Test in multiple cell lines (e.g., HeLa, RAW 264.7) at 0.1–100 µM to identify therapeutic windows .
- Pathway analysis : Use RNA-seq or phospho-proteomics to differentiate pro-apoptotic (caspase-3 activation) vs. anti-inflammatory (NF-κB inhibition) mechanisms .
Methodological Challenges
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Approaches :
- Prodrug design : Replace methyl ester with PEGylated carboxylate .
- Formulation : Use β-cyclodextrin inclusion complexes or lipid nanoparticles (particle size < 200 nm via DLS) .
Q. How can reaction byproducts (e.g., de-esterified analogs) be minimized during synthesis?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
